molecular formula C25H29N5O5 B14134985 4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid CAS No. 1214645-15-4

4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid

Cat. No.: B14134985
CAS No.: 1214645-15-4
M. Wt: 479.5 g/mol
InChI Key: JBNZKGRQWBWHMB-UHFFFAOYSA-N
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Description

4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole core, a piperazine ring, and a pyridine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the attachment of the pyridine moiety. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and chloroform. The reaction conditions often involve refluxing, heating, and the use of catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and chloroform. Reaction conditions may vary, but they often involve controlled temperatures, specific pH levels, and the use of catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

1214645-15-4

Molecular Formula

C25H29N5O5

Molecular Weight

479.5 g/mol

IUPAC Name

4-[[3-[carboxy-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methyl]-1H-indol-5-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C25H29N5O5/c31-22(3-4-23(32)33)28-18-1-2-21-19(15-18)20(16-27-21)24(25(34)35)30-13-11-29(12-14-30)10-7-17-5-8-26-9-6-17/h1-2,5-6,8-9,15-16,24,27H,3-4,7,10-14H2,(H,28,31)(H,32,33)(H,34,35)

InChI Key

JBNZKGRQWBWHMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(C3=CNC4=C3C=C(C=C4)NC(=O)CCC(=O)O)C(=O)O

Origin of Product

United States

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